molecular formula C25H20OS2 B12584514 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal CAS No. 647010-39-7

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal

Cat. No.: B12584514
CAS No.: 647010-39-7
M. Wt: 400.6 g/mol
InChI Key: HYUOIZDEOIAPGI-UHFFFAOYSA-N
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Description

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal is an organic compound with a complex structure that includes phenyl and phenylsulfanyl groups

Preparation Methods

The synthesis of 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal typically involves multi-step organic reactions. The synthetic route may include the formation of intermediate compounds, followed by the introduction of phenyl and phenylsulfanyl groups under specific reaction conditions. Industrial production methods would likely involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure could be investigated for drug development.

    Industry: It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal include other phenyl and phenylsulfanyl-containing compounds. What sets it apart is its specific arrangement of these groups, which can result in unique chemical and physical properties. Examples of similar compounds include:

  • 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienone
  • 7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienamine

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

7-Phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C₁₈H₁₈S₂. The compound features a hepta-2,4,6-trienal backbone with two phenylsulfanyl groups attached to the third and fourth carbon atoms. Its structure contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which is linked to various diseases. A study demonstrated that the compound effectively scavenges free radicals and reduces oxidative damage in vitro.

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives of hepta-2,4,6-trienals have shown cytotoxic effects against various cancer cell lines. In vitro assays reveal that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis via caspase activation
A549 (Lung Cancer)20Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)18ROS generation leading to cell death

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. In vivo studies demonstrate that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Free Radical Scavenging : The phenolic structure allows for effective electron donation to neutralize free radicals.
  • Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and increasing mitochondrial membrane permeability.
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines through inhibition of NF-kB signaling pathways.

Case Studies

A notable case study involved the administration of a related compound in a murine model of breast cancer. The treatment resulted in a significant reduction in tumor size and weight compared to control groups. Histological analysis revealed increased apoptosis and reduced proliferation markers within the tumors.

Properties

CAS No.

647010-39-7

Molecular Formula

C25H20OS2

Molecular Weight

400.6 g/mol

IUPAC Name

7-phenyl-3,4-bis(phenylsulfanyl)hepta-2,4,6-trienal

InChI

InChI=1S/C25H20OS2/c26-20-19-25(28-23-16-8-3-9-17-23)24(27-22-14-6-2-7-15-22)18-10-13-21-11-4-1-5-12-21/h1-20H

InChI Key

HYUOIZDEOIAPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C(=CC=O)SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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